molecular formula C7H6F2N2O B1318743 2,3-Difluorobenzamidoxime

2,3-Difluorobenzamidoxime

Cat. No.: B1318743
M. Wt: 172.13 g/mol
InChI Key: IZZMBAKXUPIVQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Difluorobenzamidoxime is a chemical compound with the molecular formula C7H6F2N2O. It is characterized by the presence of two fluorine atoms at the 2nd and 3rd positions on the benzene ring, along with a hydroxy group and an amidine functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the diazotization of 2-amino-3-hydroxybenzene followed by fluorination using appropriate fluorinating agents . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of 2,3-Difluorobenzamidoxime may involve large-scale synthesis using similar methods as described above, but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluorobenzamidoxime can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

2,3-Difluorobenzamidoxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Difluorobenzamidoxime involves its interaction with specific molecular targets. For instance, as a serine protease inhibitor, it binds to the active site of the enzyme, preventing substrate access and thereby inhibiting its activity. This interaction is crucial in regulating various biological processes and can be leveraged for therapeutic purposes .

Comparison with Similar Compounds

  • 2,6-Difluoro-N-hydroxy-benzamidine
  • 2,3-Difluorobenzoic acid
  • 2,6-Difluorobenzoic acid

Comparison: 2,3-Difluorobenzamidoxime is unique due to the specific positioning of the fluorine atoms and the presence of both hydroxy and amidine groups. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific biological interactions, compared to its analogs .

Properties

Molecular Formula

C7H6F2N2O

Molecular Weight

172.13 g/mol

IUPAC Name

2,3-difluoro-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H6F2N2O/c8-5-3-1-2-4(6(5)9)7(10)11-12/h1-3,12H,(H2,10,11)

InChI Key

IZZMBAKXUPIVQG-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)F)F)/C(=N/O)/N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(=NO)N

Origin of Product

United States

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